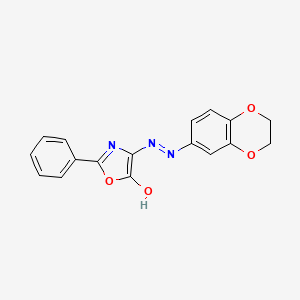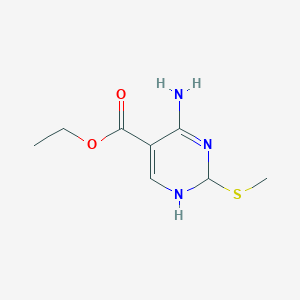
N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide
説明
“N-(4-Hydroxyphenyl)glycine” also known as “Glycin” is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid . Another compound “N-(4-Hydroxyphenyl)retinamide” also known as “Fenretinide” is a synthetic retinoid derivative related to vitamin A .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For example, “N-Hydroxy-N-(4-hydroxyphenyl)acetamide” has an average mass of 167.162 Da .
科学的研究の応用
Antiviral Activity Against Dengue Virus
N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide: has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses, including the dengue virus. Studies have evaluated the in vivo exposure profile of this compound to achieve plasma concentrations effective against the dengue virus. The research suggests that effective plasma concentrations can be achieved with clinical formulations, and novel lipid-based formulations could further improve exposure .
Inhibition of SARS-CoV-2 Entry
This compound inhibits the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity and suppresses the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion. This effect is achieved through a decrease in membrane fluidity in a DEGS1-independent manner. The compound is also a known reactive oxygen species (ROS)-inducing agent, which plays a role in inhibiting viral entry .
作用機序
Target of Action
N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide, also known as Fenretinide , is a synthetic retinoid derivative . It primarily targets several human cancer cell lines . The compound acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .
Mode of Action
N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide interacts with its targets by inhibiting the growth of cancer cells . It induces apoptosis rather than differentiation, which is strikingly different from that of vitamin A . It induces apoptosis in both estrogen receptor-positive and estrogen receptor-negative breast cancer cell lines .
Biochemical Pathways
N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide affects multiple biochemical pathways. It causes lysosomal membrane permeabilization and cytosolic relocation of cathepsin D . The antioxidant N-acetylcysteine attenuates cathepsin D relocation into the cytosol, suggesting that lysosomal destabilization is dependent on elevation of reactive oxygen species and precedes mitochondrial dysfunction .
Pharmacokinetics
It is known that the compound selectively accumulates in breast tissue , which may contribute to its effectiveness against breast cancer .
Result of Action
The molecular and cellular effects of N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide’s action include the induction of apoptosis in cancer cells . This results in the inhibition of cell growth . The compound also causes lysosomal membrane permeabilization, leading to the cytosolic relocation of cathepsin D .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide. For instance, the compound has been found to increase lesion size and leakage in laser-induced choroidal neovascularization, suggesting that certain environmental stimuli can enhance its activity
将来の方向性
The future directions of a compound refer to potential applications and research directions. For instance, “N-(4-Hydroxyphenyl)retinamide” has been investigated for potential use in the treatment of cancer, as well as in the treatment of cystic fibrosis, rheumatoid arthritis, acne, psoriasis, and more . It’s also been found to slow the production and accumulation of a toxin that leads to vision loss in Stargardt’s patients .
特性
IUPAC Name |
N-(4-hydroxyphenyl)-5-methylfuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-2-7-11(16-8)12(15)13-9-3-5-10(14)6-4-9/h2-7,14H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMNRQHIORVLKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650555 | |
| Record name | N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide | |
CAS RN |
915922-65-5 | |
| Record name | N-(4-Hydroxyphenyl)-5-methyl-2-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)
![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1418214.png)

![N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418221.png)
![Imidazo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B1418222.png)
![3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B1418224.png)



![3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1418229.png)


